(1R,3R,5R,7R)-2-Oxa-6-azaadamantane: A Technical Guide to a Promising Scaffold in Medicinal Chemistry
(1R,3R,5R,7R)-2-Oxa-6-azaadamantane: A Technical Guide to a Promising Scaffold in Medicinal Chemistry
Introduction: The Adamantane Scaffold and the Rise of Heterocyclic Analogs
The adamantane cage, a rigid, lipophilic, and thermodynamically stable hydrocarbon, has long captured the attention of medicinal chemists. Its unique three-dimensional structure has been incorporated into numerous approved drugs, where it often serves to enhance lipophilicity, improve metabolic stability, or act as a rigid anchor for pharmacophoric groups.[1] However, the inherent lipophilicity of the adamantane core can sometimes present challenges in drug development, particularly concerning solubility and off-target effects. This has led to a growing interest in hetero-adamantanes, where one or more carbon atoms of the cage are replaced by heteroatoms such as nitrogen or oxygen.[1][2]
(1R,3R,5R,7R)-2-Oxa-6-azaadamantane (CAS Number: 19557-29-0) is a fascinating example of such a heterocyclic analog. This molecule combines the rigid framework of adamantane with the introduction of an oxygen and a nitrogen atom, which are expected to modulate its physicochemical properties, introducing polarity and potential hydrogen bonding sites without significantly compromising the rigidity of the scaffold. These modifications can lead to improved pharmacokinetic profiles and novel interactions with biological targets.[2] This technical guide provides an in-depth exploration of the synthesis, properties, and potential applications of this promising building block for researchers, scientists, and drug development professionals.
Molecular Profile
| Property | Value | Reference |
| CAS Number | 19557-29-0 | |
| Molecular Formula | C₈H₁₃NO | [3][4][5] |
| Molecular Weight | 139.19 g/mol | [4] |
| IUPAC Name | (1R,3R,5R,7R)-2-Oxa-6-azaadamantane | [3] |
| Synonyms | 2-Oxa-6-azatricyclo[3.3.1.1³,⁷]decane | |
| Appearance | White to off-white solid (expected) | |
| Solubility | Expected to be soluble in polar organic solvents |
Conceptual Synthesis of (1R,3R,5R,7R)-2-Oxa-6-azaadamantane
While a specific, detailed synthesis of (1R,3R,5R,7R)-2-Oxa-6-azaadamantane is not extensively reported in the literature, a plausible and scientifically sound synthetic strategy can be devised based on established methodologies for the synthesis of related aza- and oxa-adamantane derivatives. The key to constructing the 2-oxa-6-azaadamantane core lies in the strategic intramolecular cyclization of a suitably functionalized bicyclo[3.3.1]nonane precursor.
The proposed synthetic pathway leverages key reactions such as the Curtius rearrangement for the introduction of the nitrogen atom and an intramolecular Williamson ether synthesis or a related cyclization to form the oxa-bridge.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for (1R,3R,5R,7R)-2-Oxa-6-azaadamantane.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a conceptualized, step-by-step methodology based on analogous syntheses of related hetero-adamantanes.[6][7]
Step 1: Monoprotection of Bicyclo[3.3.1]nonane-2,6-dione
-
Rationale: To selectively react one of the ketone functionalities, the other must be protected. Ketal formation is a common and effective method for this purpose.
-
Procedure:
-
Dissolve bicyclo[3.3.1]nonane-2,6-dione (1 equivalent) in toluene.
-
Add ethylene glycol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting mono-ketal by column chromatography.
-
Step 2: Baeyer-Villiger Oxidation
-
Rationale: This reaction introduces the oxygen atom into the bicyclic framework, forming a lactone which is a precursor to the oxa-bridge.
-
Procedure:
-
Dissolve the mono-protected dione (1 equivalent) in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with sodium bicarbonate solution and brine.
-
Dry the organic layer, filter, and concentrate to yield the lactone.
-
Step 3: Reduction of the Lactone and Deprotection
-
Rationale: The lactone is reduced to a diol, and the protecting group is subsequently removed to reveal the second hydroxyl group.
-
Procedure:
-
Dissolve the lactone (1 equivalent) in dry THF and cool to -78 °C.
-
Add diisobutylaluminium hydride (DIBAL-H) (2.5 equivalents) dropwise.
-
Stir at -78 °C for several hours, then allow to warm to room temperature.
-
Quench the reaction carefully with methanol, followed by a Rochelle's salt solution.
-
Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry, filter, and concentrate.
-
Treat the crude product with a mild acidic solution (e.g., 1M HCl) to hydrolyze the ketal protecting group, yielding the diol.
-
Step 4: Selective Oxidation and Reductive Amination
-
Rationale: One of the hydroxyl groups is selectively oxidized back to a ketone, which is then converted to an amine via reductive amination.
-
Procedure:
-
Selectively oxidize the diol to the corresponding keto-alcohol using a mild oxidizing agent like pyridinium chlorochromate (PCC).
-
Dissolve the resulting keto-alcohol in methanol.
-
Add ammonium acetate (excess) and sodium cyanoborohydride (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the amino-alcohol product.
-
Step 5: Intramolecular Cyclization to Form the 2-Oxa-6-azaadamantane Core
-
Rationale: The final step involves the formation of the ether linkage to close the adamantane cage. This can be achieved by activating the remaining hydroxyl group and promoting an intramolecular nucleophilic attack by the amine.
-
Procedure:
-
Dissolve the amino-alcohol (1 equivalent) in a suitable solvent like THF.
-
Cool to 0 °C and add a base such as sodium hydride (1.1 equivalents).
-
Activate the hydroxyl group by converting it to a good leaving group, for example, by adding tosyl chloride (1.1 equivalents).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract the product.
-
Purify the final product, (1R,3R,5R,7R)-2-Oxa-6-azaadamantane, by column chromatography or crystallization.
-
Spectroscopic Characterization (Predicted)
Based on the known spectroscopic data of related adamantane derivatives, the following characteristic signals can be expected for (1R,3R,5R,7R)-2-Oxa-6-azaadamantane.[8][9][10]
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to be complex due to the rigid, polycyclic structure. Multiple overlapping multiplets are anticipated in the upfield region (δ 1.5-3.5 ppm) corresponding to the methylene and methine protons of the adamantane cage. The protons adjacent to the oxygen and nitrogen atoms will be shifted downfield.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will show distinct signals for the bridgehead and methylene carbons. The carbons bonded to the heteroatoms (C-O and C-N) will be significantly shifted downfield compared to their all-carbon adamantane counterparts.
-
IR Spectroscopy: Characteristic peaks for C-O-C ether stretching (around 1050-1150 cm⁻¹) and N-H stretching (for the secondary amine, around 3300-3500 cm⁻¹) are expected. The absence of a carbonyl peak (around 1700 cm⁻¹) would confirm the successful reduction and cyclization.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 139, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of small neutral molecules from the cage structure.
Chemical Reactivity and Functionalization
The 2-oxa-6-azaadamantane core possesses two key sites for further chemical modification: the secondary amine and the carbon skeleton.
-
N-Functionalization: The secondary amine at the 6-position is a versatile handle for introducing a wide range of substituents. It can undergo standard amine reactions such as:
-
Alkylation and Arylation: To introduce alkyl or aryl groups.
-
Acylation: To form amides.
-
Sulfonylation: To form sulfonamides.
-
Reductive Amination: To introduce more complex side chains.
-
Caption: Key N-functionalization reactions of the 2-Oxa-6-azaadamantane core.
-
C-H Functionalization: While more challenging, selective C-H functionalization of the adamantane skeleton is an active area of research.[11] Oxidative functionalization can introduce hydroxyl or other groups at the bridgehead positions, providing further points for diversification.
Applications in Drug Development
The incorporation of the 2-oxa-6-azaadamantane scaffold into drug candidates offers several potential advantages, making it a highly attractive building block for medicinal chemists.
Modulation of Physicochemical Properties
The introduction of the oxygen and nitrogen atoms increases the polarity and hydrogen bonding capacity of the adamantane core. This can lead to:
-
Improved Aqueous Solubility: Enhancing bioavailability and formulation options.[2]
-
Reduced Lipophilicity: Potentially reducing off-target toxicities associated with highly lipophilic compounds.
-
Favorable ADMET Properties: The rigid scaffold can protect metabolically labile groups and influence drug distribution and elimination.
As a Bioisostere and Rigid Scaffold
The 2-oxa-6-azaadamantane moiety can serve as a bioisosteric replacement for other cyclic systems, such as piperidines or morpholines, while offering a more rigid and defined three-dimensional structure. This rigidity can help in:
-
Conformational Restriction: Locking a molecule into a bioactive conformation, thereby increasing potency and selectivity for a specific target.
-
Precise Vectorial Display of Substituents: The fixed geometry of the cage allows for the precise orientation of pharmacophoric groups into the binding pocket of a biological target.
Potential Therapeutic Areas
Derivatives of aza- and oxa-adamantanes have shown promise in a variety of therapeutic areas:
-
Antiviral Agents: Adamantane derivatives like amantadine and rimantadine have a history as antiviral drugs, primarily against influenza A.[12][13] The azaadamantane core is being explored for new antiviral agents with potentially improved resistance profiles.[14]
-
Neurodegenerative Diseases: The adamantane scaffold is present in memantine, an NMDA receptor antagonist used in the treatment of Alzheimer's disease.[15] The neuroprotective potential of novel aza- and oxa-adamantane derivatives is an active area of investigation, with some compounds showing activity as NMDA receptor antagonists.[16][17]
-
Other CNS Disorders: The rigid nature of the scaffold makes it suitable for targeting various receptors in the central nervous system.
Conclusion
(1R,3R,5R,7R)-2-Oxa-6-azaadamantane represents a valuable and underexplored scaffold in medicinal chemistry. Its unique combination of a rigid polycyclic framework with embedded heteroatoms offers a compelling strategy to fine-tune the physicochemical properties of drug candidates while maintaining a well-defined three-dimensional structure. The synthetic accessibility, coupled with the potential for diverse functionalization, positions this molecule as a key building block for the development of novel therapeutics targeting a range of diseases, particularly in the realms of virology and neurology. Further exploration of the synthesis and biological activity of derivatives of this intriguing scaffold is highly warranted and promises to yield exciting discoveries in the field of drug development.
References
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega. 2018. [Link]
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. Russian Journal of Bioorganic Chemistry. 2021. [Link]
-
Synthesis of 2-Oxaadamantane Derivatives. Request PDF. [Link]
-
Synthesis of 2-Azaadamantan-6-one: A Missing Isomer. ACS Omega. 2018. [Link]
-
Synthesis and Characterization of Adamantane‐Containing Heteropeptides with a Chirality Switch. Request PDF. [Link]
-
Synthesis and antiviral activity evaluation of some aminoadamantane derivatives. Antimicrobial Agents and Chemotherapy. 1994. [Link]
-
Di(hydroperoxy)adamantane adducts: synthesis, characterization and application as oxidizers for the direct esterification of aldehydes. Dalton Transactions. [Link]
-
Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2. PubMed. [Link]
-
Azaadamantanes, a New Promising Scaffold for Medical Chemistry. PMC - NIH. [Link]
-
Novel synthesis of 2-oxa-adamantane. RSC Publishing. [Link]
-
Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates. PMC - NIH. [Link]
-
(1r, 3r, 5r, 7r)-2-oxa-6-azaadamantane, 1 gram. CP Lab Chemicals. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PMC - NIH. [Link]
-
Structural and Synthetic Aspects of Small Ring Oxa- and Aza-Heterocyclic Ring Systems as Antiviral Activities. MDPI. [Link]
-
Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. PubMed. [Link]
-
Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. PubMed. [Link]
-
Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a Potential COX Inhibitor. ACS Publications. [Link]
-
Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus. PubMed. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC - PubMed Central. [Link]
-
(PDF) Synthesis and antiviral activity of new adamantane derivatives. ResearchGate. [Link]
-
Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2. PubMed. [Link]
-
Synthesis and biological evaluations of NO-donating oxa- and aza-pentacycloundecane derivatives as potential neuroprotective candidates. UWCScholar. [Link]
-
Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Semantic Scholar. [Link]
-
(PDF) Oxidative functionalization of adamantanes (review). ResearchGate. [Link]
Sources
- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azaadamantanes, a New Promising Scaffold for Medical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-azaadamantane synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of 2-Azaadamantan-6-one: A Missing Isomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Oxaadamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy of (R)-6-Adamantane-Derivatives of 1,3-Oxazinan-2-One and Piperidine-2,4-Dione in The Treatment of Mice Infected by the A/California/04/2009 influenza Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adamantanes for the treatment of neurodegenerative diseases in the presence of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Biological Evaluations of NO-Donating Oxa- and Aza-Pentacycloundecane Derivatives as Potential Neuroprotective Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
